2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile
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Overview
Description
2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine and a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under stringent quality control measures. The use of automated systems and continuous monitoring ensures consistent production quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-methoxyphenyl)propanoic acid
- 2-Amino-3-(3-methoxyphenyl)chromone
- 2-Amino-3-(3-methoxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(13,8-12)7-9-4-3-5-10(6-9)14-2/h3-6H,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQGJLMETMIASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666835 |
Source
|
Record name | 2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739312-75-5 |
Source
|
Record name | 2-Amino-3-(3-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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